N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Beschreibung
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide is a chemical compound with the molecular formula C18H20N2O4S and a molecular weight of 360.4274 . This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a sulfonyl anilino group, making it a unique and complex molecule.
Eigenschaften
Molekularformel |
C18H20N2O4S |
|---|---|
Molekulargewicht |
360.4g/mol |
IUPAC-Name |
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)20(15-5-3-2-4-6-15)13-18(21)19-14-7-8-14/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) |
InChI-Schlüssel |
ZMIJBLOMEKJSBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide involves several steps. The synthetic route typically starts with the preparation of the cyclopropylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the intermediate product. This intermediate is further reacted with aniline and acetic anhydride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide: This compound has a similar structure but differs in the presence of an amino group instead of an anilino group.
N-cyclopropyl-2-{[(4-methylphenyl)sulfonyl]acetamide: This compound has a methyl group instead of a methoxy group on the phenyl ring.
The uniqueness of N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
